molecular formula C16H26F6N2O8S2 B114367 6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) CAS No. 156143-51-0

6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)

Cat. No. B114367
M. Wt: 552.5 g/mol
InChI Key: CKSHMZKGAPGQBA-BZDVOYDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)’, commonly known as DTNB, is a chemical compound that belongs to the class of thiol-reactive compounds. It is widely used in scientific research for its ability to measure the concentration of sulfhydryl groups in proteins. The compound has a wide range of applications in biochemistry and physiology, making it an essential tool in scientific research.

Mechanism Of Action

DTNB reacts with sulfhydryl groups in proteins to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The reaction is based on the principle of the Ellman's reagent, where the sulfhydryl group of cysteine residues in proteins reacts with DTNB to produce TNB. The reaction is specific to sulfhydryl groups and does not react with other amino acid residues.

Biochemical And Physiological Effects

DTNB has no known biochemical or physiological effects on living organisms. It is a highly specific reagent that reacts only with sulfhydryl groups in proteins and does not interact with other biological molecules.

Advantages And Limitations For Lab Experiments

DTNB has several advantages as a reagent for the measurement of sulfhydryl groups in proteins. It is highly specific and reacts only with sulfhydryl groups, making it an essential tool in the study of protein structure and function. DTNB is also easy to use and produces a stable and measurable product. However, DTNB has some limitations, including its sensitivity to pH and temperature. The reaction is optimal at pH 8.0 and 25°C, and any deviation from these conditions may affect the accuracy of the measurement.

Future Directions

DTNB has several potential future applications in scientific research. One potential application is in the study of oxidative stress, where DTNB can be used to measure the level of sulfhydryl groups in proteins that are affected by oxidative stress. DTNB can also be used in the study of protein-protein interactions, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein-protein interactions. Additionally, DTNB can be used in the study of protein folding, where it can be used to measure the number of free sulfhydryl groups in proteins that are involved in protein folding.

Synthesis Methods

The synthesis of DTNB involves the reaction of 1,6-hexanediamine with carbon disulfide to form 1,6-hexanedithiol. This intermediate is then reacted with chloroacetic acid to produce ‘6,6’-Dithiobis(4-aminohexanoic acid). The trifluoroacetate salt is obtained by reacting the acid with trifluoroacetic acid.

Scientific Research Applications

DTNB is widely used in scientific research as a reagent for the measurement of sulfhydryl groups in proteins. It is used to determine the number of free sulfhydryl groups in proteins, which is an essential parameter in the study of protein structure and function. DTNB is also used in the study of enzyme kinetics, where it is used to measure the rate of reaction of enzymes with their substrates.

properties

CAS RN

156143-51-0

Product Name

6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)

Molecular Formula

C16H26F6N2O8S2

Molecular Weight

552.5 g/mol

IUPAC Name

(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1

InChI Key

CKSHMZKGAPGQBA-BZDVOYDHSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

SMILES

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Other CAS RN

156143-51-0

synonyms

6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate)
DTBAHA BTFAC

Origin of Product

United States

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